N-Hydroxy-3-aminobiphenyl
CAS No.: 105361-85-1
VCID: VC0013011
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.

Description | N-Hydroxy-3-aminobiphenyl is an organic compound belonging to the aromatic amine class and is a derivative of biphenyl. In this compound, a hydrogen atom is replaced by an amino group and another by a hydroxy group. Its IUPAC name is N-(3-phenylphenyl)hydroxylamine. N-Hydroxy-3-aminobiphenyl is used in scientific research for various applications, including the synthesis of complex molecules, understanding the mutagenic effects of aromatic amines, studying its potential role in cancer development, and as an intermediate in dye and pigment production. The synthesis of N-Hydroxy-3-aminobiphenyl can be achieved through different methods, such as the reduction of 3-nitrobiphenyl using reagents like iron powder and hydrochloric acid or catalytic hydrogenation. Another method involves the N-hydroxylation of 3-aminobiphenyl using hydroxylamine derivatives under acidic or basic conditions. In industrial production, large-scale reduction processes using catalytic hydrogenation are commonly employed due to their efficiency and scalability. Once produced, N-Hydroxy-3-aminobiphenyl exerts its effects primarily through the formation of DNA adducts. It undergoes metabolic activation to form reactive intermediates that can bind to DNA, potentially leading to mutations and cancer. Similar compounds include N-Hydroxy-4-aminobiphenyl and N-Hydroxy-2-aminobiphenyl. N-Hydroxy-4-aminobiphenyl is known as a potent mutagen and carcinogen with strong DNA-binding properties . In contrast, N-Hydroxy-2-aminobiphenyl is less mutagenic and has different metabolic pathways compared to its 4-isomer. N-Hydroxy-3-aminobiphenyl is unique due to the specific positioning of the hydroxy and amino groups, influencing its reactivity and biological activity. |
---|---|
CAS No. | 105361-85-1 |
Product Name | N-Hydroxy-3-aminobiphenyl |
Molecular Formula | C12H11NO |
Molecular Weight | 185.22 g/mol |
IUPAC Name | N-(3-phenylphenyl)hydroxylamine |
Standard InChI | InChI=1S/C12H11NO/c14-13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13-14H |
Standard InChIKey | XJKZOAGQMDVYBE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)NO |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)NO |
Synonyms | N-Hydroxy-3-aminobiphenyl |
PubChem Compound | 149682 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume